molecular formula C15H20FN7 B6437284 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2549030-53-5

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6437284
CAS No.: 2549030-53-5
M. Wt: 317.36 g/mol
InChI Key: XTFGXBWCHZOJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine group. The presence of fluorine and multiple nitrogen atoms in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is subsequently subjected to alkylation reactions to introduce the trimethylpyrimidine group. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The trimethylpyrimidine group can further modulate the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of fluoropyrimidine, piperazine, and trimethylpyrimidine groups.

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFGXBWCHZOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.